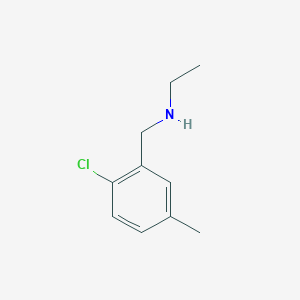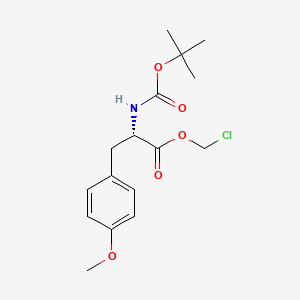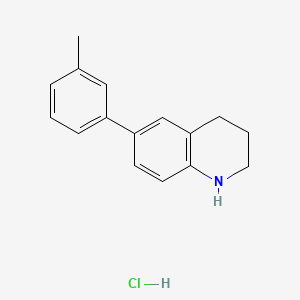
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with a morpholino group attached to the methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Substitution Reaction: These starting materials are treated with sodium methoxide to introduce the morpholino group.
Catalytic Reduction: The intermediate product is then subjected to catalytic reduction using 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone can undergo several types of chemical reactions, including:
Substitution Reactions: Due to the presence of chloro and fluoro substituents, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide is commonly used for substitution reactions.
Catalytic Reduction: Palladium on carbon (Pd/C) and ammonium formate are used for catalytic reduction.
Coupling Reactions: Boron reagents and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and pyridine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds due to its unique chemical properties.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It is used in the study of biological systems and the development of new diagnostic tools.
Mécanisme D'action
The mechanism of action of (6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The morpholino group further modulates its chemical properties, making it a versatile compound for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloro-2-fluoropyridin-3-yl)(morpholino)methanone
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
Uniqueness
(6-Chloro-3-fluoropyridin-2-yl)(morpholino)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and morpholino groups makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
(6-chloro-3-fluoropyridin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-8-2-1-7(12)9(13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIQMWQQCLXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














